![molecular formula C18H22N2O4S2 B6512337 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946300-89-6](/img/structure/B6512337.png)
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
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Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (N-PSTQ) is a synthetic, small molecule inhibitor of the enzyme p38α MAPK (mitogen-activated protein kinase). It is a member of the family of p38 MAPK inhibitors, which have been studied extensively for their potential to modulate a variety of cellular processes. N-PSTQ has been used to study the regulation of cell proliferation, inflammation, and apoptosis.
Scientific Research Applications
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome plays a crucial role in neuroinflammation associated with neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, and HIV-associated dementia. NLRP3 activation leads to the secretion of potent inflammatory mediators, including IL-1β. N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide derivatives have been investigated as NLRP3 inflammasome inhibitors. Structural modifications around the sulfonylurea linker have led to the identification of potent and diversified NLRP3 antagonists .
Anticancer Activity
The synthesis of substituted sulfonamide derivatives often involves variations of the benzenesulfonamide scaffold. While specific studies on N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide are limited, related compounds have been evaluated for their anticancer properties. Researchers have explored the potential of these derivatives against cancer cells, although further investigations are needed .
properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-10-11-16(14-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h3-5,8-11,14,19H,2,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMKDADURZPPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide |
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